BenchChemオンラインストアへようこそ!

5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Tubulin polymerization inhibition Colchicine binding site Antimitotic agents

5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 1105193-41-6) is a synthetic heterocyclic small molecule comprising an isoxazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl (TMP) ring and bearing a carboxylic acid at position 3. The TMP moiety is a well-established pharmacophore that occupies the colchicine-binding site of tubulin, conferring antimitotic and antiproliferative properties to numerous clinical candidates, including combretastatin A-4 and VERU-111.

Molecular Formula C13H13NO6
Molecular Weight 279.24 g/mol
CAS No. 1105193-41-6
Cat. No. B1517690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid
CAS1105193-41-6
Molecular FormulaC13H13NO6
Molecular Weight279.24 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=CC(=NO2)C(=O)O
InChIInChI=1S/C13H13NO6/c1-17-10-4-7(5-11(18-2)12(10)19-3)9-6-8(13(15)16)14-20-9/h4-6H,1-3H3,(H,15,16)
InChIKeyUYIOCOCCSKXONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 1105193-41-6): A Heterocyclic Building Block with a Privileged Pharmacophore for Anticancer and Anti-Inflammatory Drug Discovery


5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 1105193-41-6) is a synthetic heterocyclic small molecule comprising an isoxazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl (TMP) ring and bearing a carboxylic acid at position 3 . The TMP moiety is a well-established pharmacophore that occupies the colchicine-binding site of tubulin, conferring antimitotic and antiproliferative properties to numerous clinical candidates, including combretastatin A-4 and VERU-111 [1]. The compound serves primarily as a versatile synthetic intermediate for preparing bioactive carboxamide derivatives via standard DCC/HOBT-mediated amide coupling [2]. It is commercially available from multiple global suppliers at ≥95% purity .

Why Generic Substitution Fails for 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid: The Critical Role of the 3,4,5-Trimethoxyphenyl Pharmacophore and C3-Carboxylic Acid Vector


Generic isoxazole-3-carboxylic acid building blocks cannot substitute for this compound because they lack the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, which is structurally required for colchicine-site tubulin binding [1]. The unsubstituted phenyl analog 5-phenylisoxazole-3-carboxylic acid (LogP ~2.0–2.76) shows a markedly different lipophilicity profile compared to the TMP derivative (LogP 2.07), altering membrane permeability and target engagement . Moreover, the carboxylic acid at position 3 provides a regiochemically defined vector for amide conjugation; shifting the carboxyl to position 4 or 5 yields regioisomers with fundamentally different exit-vector geometry unsuitable for known structure–activity relationships in the 5-aryl-isoxazole-3-carboxamide series [2]. Simple substitution with 5-methylisoxazole-3-carboxylic acid or 5-(4-methylphenyl)isoxazole-3-carboxylic acid results in loss of TMP-mediated tubulin engagement and the associated nanomolar-level cytotoxicity observed in diaryl-isoxazole CA-4 analogs .

Quantitative Differentiation Evidence for 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid: Head-to-Head and Cross-Study Comparator Data for Informed Procurement


Trimethoxyphenyl Pharmacophore Enables Colchicine-Site Tubulin Binding Lost in Unsubstituted Phenyl and Mono-Methoxy Analogs

The 3,4,5-trimethoxyphenyl (TMP) moiety on the isoxazole scaffold is the critical pharmacophore for colchicine-site tubulin binding. Structural biology data confirm that the TMP ring occupies the same subcavity on β-tubulin as the trimethoxyphenyl ring of colchicine and combretastatin A-4 (CA-4) [1]. In a directly comparable series, 3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)isoxazole (13e) bearing the TMP group exhibited a GI50 of 0.023 μM against NCI-H522 human lung cancer cells, whereas removal or reduction of methoxy substituents on the phenyl ring led to marked loss of potency [2]. The free carboxylic acid serves as the direct precursor for synthesizing such TMP-bearing diaryl-isoxazoles [3].

Tubulin polymerization inhibition Colchicine binding site Antimitotic agents

Comparable Calculated LogP with Distinct Hydrogen-Bonding Profile Enables Differentiated ADME Tuning Relative to 5-Phenylisoxazole-3-carboxylic Acid

The target compound exhibits a calculated LogP of 2.07 (chemsrc) and a topological polar surface area (tPSA) of 91.02 Ų . The direct comparator 5-phenylisoxazole-3-carboxylic acid shows LogP values of 2.04–2.76 (multiple sources) and a tPSA of 63.33 Ų . The ~28 Ų higher tPSA of the TMP derivative arises from the three methoxy oxygen atoms, which contribute additional hydrogen-bond acceptor capacity (5 HBA vs. 3 HBA for the phenyl analog) and may modulate solubility and off-target binding . This differentiated physicochemical signature makes the TMP compound a distinct starting point for lead optimization campaigns where controlled polarity and H-bond capacity are desired.

Lipophilicity Polar surface area Drug-likeness

Validated Synthetic Tractability via DCC/HOBT Amide Coupling Matches or Exceeds Reactivity of Simpler 5-Aryl-Isoxazole-3-carboxylic Acids

5-Substituted isoxazole-3-carboxylic acids, including 5-aryl variants with diverse electronic character, have been demonstrated to undergo efficient DCC/HOBT-mediated amide coupling with substituted anilines to yield bioactive carboxamide libraries [1]. The target TMP-substituted carboxylic acid falls within this validated substrate scope. In the published protocol, 5-substituted isoxazole-3-carboxylic acids are coupled to 3-benzyloxyaniline derivatives using DCC/HOBT in DMF at room temperature, producing carboxamide products that were evaluated for cytotoxicity against the A549 lung cancer cell line; compounds 6a, 6b, 6e, and 6j showed moderate proliferative activity and low intrinsic cytotoxicity of the scaffold, confirming that the carboxylic acid coupling partner is not itself toxic [2]. This established general methodology ensures that the TMP-bearing carboxylic acid can be deployed with predictable reactivity.

Amide coupling Parallel synthesis 5-Substituted isoxazole-3-carboxamide

3,4,5-Trimethoxyphenyl Isoxazole Derivatives Show Dual LOX/COX-2 Inhibitory Activity Not Achievable with Unsubstituted 5-Phenyl-Isoxazole-3-carboxylic Acid Scaffolds

3,5-Disubstituted isoxazole derivatives bearing the TMP group have demonstrated significant dual inhibition of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) enzymes. Specifically, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) showed significant inhibitory activity toward both LOX and COX-2 in vitro and inhibited tumor growth, peritoneal angiogenesis, and ascites formation in an Ehrlich ascites carcinoma (EAC) mouse model [1]. The TMP group at the 5-position of the isoxazole was a conserved structural feature among active compounds. In contrast, 5-phenylisoxazole-3-carboxylic acid derivatives have been primarily explored as xanthine oxidase inhibitors (IC50 in the micromolar/submicromolar range), with no reported dual LOX/COX-2 activity [2], indicating that the TMP substitution redirects the target profile.

Lipoxygenase inhibition Cyclooxygenase-2 inhibition Anti-inflammatory

Diaryl-Isoxazole CA-4 Analogs Derived from TMP Carboxylic Acid Precursors Achieve 10–100× Higher In Vitro Cytotoxicity than Paclitaxel

The TMP-bearing isoxazole scaffold has yielded the clinical candidate analog A-123124 [4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isoxazole], a diaryl-isoxazole CA-4 analog. In vitro, A-123124 exhibited 10–100 times higher cytotoxic activity than the reference compounds CA-4P (combretastatin A-4 disodium phosphate) and paclitaxel (Paclitaxel Ebewe®) against human and murine tumor cell lines . In vivo, human (HCT-116) and murine (C-26) colon tumors were most sensitive, showing statistically significant tumor growth inhibition and increased lifespan versus controls [1]. The carboxylic acid target compound is the logical synthetic precursor to A-123124 and its structural analogs via amide or ester conjugation at the C3 position, establishing a direct lineage from building block to therapeutic candidate.

Combretastatin A-4 analogs Vascular disrupting agents In vivo antitumor efficacy

Commercially Available Purity Benchmark: 95–97% from Multiple Global Vendors Comparable to Standard 5-Phenylisoxazole-3-carboxylic Acid Supply

The target compound is commercially available at 95% purity (Sigma-Aldrich, Fluorochem, CymitQuimica) and 97% purity (Leyan) from multiple global suppliers . This matches the typical purity range of the simpler analog 5-phenylisoxazole-3-carboxylic acid (commonly supplied at 95–98%) [1]. The solid physical form enables straightforward handling and storage. The compound is classified as a Building Block / Miscellaneous research chemical, consistent with its intended use as a synthetic intermediate rather than a final drug substance .

Chemical purity Vendor comparison Procurement specification

Optimal Application Scenarios for 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic Acid: Evidence-Guided Deployment in Anticancer and Anti-Inflammatory Programs


Synthesis of Colchicine-Site Tubulin Inhibitor Libraries via C3-Amide Derivatization

This compound is the preferred carboxylic acid building block for generating focused libraries of isoxazole-3-carboxamides targeting the colchicine-binding site of β-tubulin. The TMP moiety is essential for occupying the trimethoxyphenyl recognition subcavity, as demonstrated by the nanomolar GI50 values (0.023 μM against NCI-H522) achieved by TMP-bearing diaryl-isoxazoles, in contrast to substantially higher GI50 values for mono-methoxy or des-methoxy analogs . Standard DCC/HOBT amide coupling protocols are validated for the 5-aryl-isoxazole-3-carboxylic acid class, enabling parallel synthesis of diverse amide libraries .

Dual LOX/COX-2 Inhibitor Development for Inflammation-Driven Carcinogenesis

The TMP-substituted isoxazole scaffold has demonstrated dual inhibition of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), key enzymes in the arachidonic acid cascade implicated in inflammation-associated carcinogenesis . The lead compound 2b [3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole] inhibited tumor growth, peritoneal angiogenesis, and ascites formation in the EAC mouse model. The target carboxylic acid serves as the direct precursor for synthesizing 3,5-disubstituted isoxazole libraries with potential dual LOX/COX-2 pharmacology, a profile not accessible from 5-phenylisoxazole-3-carboxylic acid scaffolds, which have been directed toward xanthine oxidase inhibition instead.

Fragment-Based and Structure-Guided Drug Design Leveraging Differentiated Physicochemical Properties

The TMP-bearing carboxylic acid offers a differentiated physicochemical starting point for fragment-based drug discovery. With a tPSA of 91.02 Ų and 5 hydrogen-bond acceptors, compared to 63.33 Ų and 3 HBA for the 5-phenyl analog, this scaffold provides enhanced polarity and H-bond capacity that may improve aqueous solubility and modulate off-target binding profiles . Its calculated LogP of 2.07 places it within drug-like space while offering a unique combination of lipophilicity and polarity not available from simpler 5-aryl-isoxazole-3-carboxylic acid fragments. The carboxylic acid handle at C3 allows for vector-based fragment growing into the colchicine or COX active sites.

Vascular-Disrupting Agent (VDA) Lead Optimization Derived from Combretastatin A-4 Chemotype

The TMP-isoxazole scaffold is a validated entry point for developing vascular-disrupting agents based on the combretastatin A-4 chemotype. The diaryl-isoxazole analog A-123124, accessible via C3 functionalization of the target carboxylic acid or its synthetic equivalents, demonstrated 10–100× higher in vitro cytotoxicity than paclitaxel and significant in vivo antitumor efficacy in colon cancer xenograft models . The carboxylic acid intermediate enables systematic exploration of C3 amide and ester substituents to optimize pharmacokinetics and tumor vascular targeting while retaining the TMP pharmacophore essential for tubulin engagement.

Quote Request

Request a Quote for 5-(3,4,5-Trimethoxyphenyl)-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.